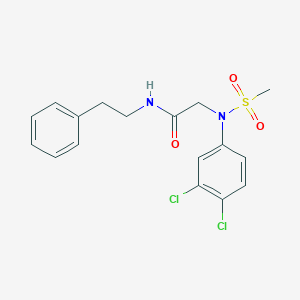amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name)](/img/structure/B423952.png)
2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is a complex organic compound characterized by its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)-5-(trifluoromethyl)aniline . This intermediate is then reacted with acetic anhydride and carbohydrazide to yield the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate
- 2-[4-chloro(phenylsulfonyl)anilino]acetic acid
Uniqueness
Compared to similar compounds, 2-(4-{(E)-[2-({[2-chloro-5-(trifluoromethyl)phenyl](phenylsulfonyl)amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide (non-preferred name) is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C32H28ClF3N4O5S |
|---|---|
Molecular Weight |
673.1g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-[(E)-[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C32H28ClF3N4O5S/c1-22(24-8-4-2-5-9-24)38-31(42)21-45-26-15-12-23(13-16-26)19-37-39-30(41)20-40(46(43,44)27-10-6-3-7-11-27)29-18-25(32(34,35)36)14-17-28(29)33/h2-19,22H,20-21H2,1H3,(H,38,42)(H,39,41)/b37-19+ |
InChI Key |
RKZCCWVPUSWKOY-SAEPALGJSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B423869.png)
![N-[4-(CYANOMETHYL)PHENYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE](/img/structure/B423870.png)
![4-{[5-chloro-2-methyl(phenylsulfonyl)anilino]methyl}-N-{4-[(2,5-dimethoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B423873.png)
![N-[2-(2-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B423874.png)
![N-[4-(anilinosulfonyl)phenyl]-2-[(methylsulfonyl)-4-phenoxyanilino]acetamide](/img/structure/B423875.png)
![N-[2-(2-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B423877.png)
![N-[3-(N-{[2,3-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B423878.png)
![N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B423881.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B423882.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-isopropylphenyl)methanesulfonamide](/img/structure/B423883.png)
![Methyl 3-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-4-methylbenzoate](/img/structure/B423885.png)
![Methyl 3-({[5-chloro-2-methoxy(methylsulfonyl)anilino]acetyl}amino)-4-methylbenzoate](/img/structure/B423886.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B423892.png)
